2-(4-Bromophenoxy)-2-cyclopropylacetic acid
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Overview
Description
2-(4-Bromophenoxy)-2-cyclopropylacetic acid is an organic compound that features a bromophenoxy group attached to a cyclopropylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-2-cyclopropylacetic acid typically involves the reaction of 4-bromophenol with cyclopropylacetic acid under specific conditions. One common method is the nucleophilic substitution reaction where 4-bromophenol reacts with cyclopropylacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)-2-cyclopropylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenoxy group to a phenol or other derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of phenol derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Bromophenoxy)-2-cyclopropylacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)-2-cyclopropylacetic acid involves its interaction with specific molecular targets. The bromophenoxy group can engage in various interactions, such as hydrogen bonding and hydrophobic interactions, with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects. The cyclopropylacetic acid moiety may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenoxy)propanoic acid
- 2-(4-Bromophenoxy)ethanol
- 4-Bromophenol
Comparison
2-(4-Bromophenoxy)-2-cyclopropylacetic acid is unique due to the presence of the cyclopropylacetic acid moiety, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11BrO3 |
---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-2-cyclopropylacetic acid |
InChI |
InChI=1S/C11H11BrO3/c12-8-3-5-9(6-4-8)15-10(11(13)14)7-1-2-7/h3-7,10H,1-2H2,(H,13,14) |
InChI Key |
MBZMROGRWPMKNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C(=O)O)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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